N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-12-17(18(24)21-15-5-3-2-4-6-15)25-19-22-16(11-23(12)19)13-7-9-14(20)10-8-13/h7-11,15H,2-6H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLGOSTFVYYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Role of Fluorophenyl Substituents: The 4-fluorophenyl group at position 6 (or 2 in benzothiazole derivatives) is a common feature in active compounds, enhancing DNA fragmentation and cytotoxicity in cancer cells . Replacement of fluorine with chlorine (e.g., CITCO) shifts activity toward receptor modulation rather than direct cytotoxicity .
Impact of Methyl vs. Sulfonamide derivatives (e.g., 3f) exhibit superior anticancer activity (IC50 < 0.1 μM) due to enhanced DNA interaction, while bromo-substituted analogs (e.g., 3c) show specificity for melanoma .
Carboxamide Variations :
- N-Cyclohexyl carboxamide in the target compound likely offers a balance between solubility and metabolic stability compared to N-cycloheptyl (3e, 33% yield) or phenethyl (4d) groups, which may introduce synthetic challenges or steric hindrance .
Biological Activity
N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b]thiazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Imidazole and Thiazole Rings : These fused rings are crucial for the biological activity of the compound.
- Carboxamide Functional Group : This group enhances solubility and bioavailability.
- Cyclohexyl and Fluorophenyl Substituents : These groups influence the steric and electronic properties, which are critical for its interaction with biological targets.
This compound exhibits several mechanisms of action:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that it interacts with the Bcl-2 protein, a key regulator of apoptosis, demonstrating potential as an anticancer agent .
- Inhibition of Tumor Growth : In vitro assays have reported IC50 values indicating effective inhibition of cell proliferation in cancer models. For example, compounds similar to this structure have demonstrated IC50 values less than that of standard drugs like doxorubicin .
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the compound's efficacy against human cancer cell lines. The results indicated that this compound significantly reduced cell viability in A-431 cells with an IC50 value of approximately 1.98 µg/mL. This suggests a strong potential for further development as an anticancer therapeutic agent .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against various Candida species. It exhibited potent activity against fluconazole-resistant strains, highlighting its potential role in treating resistant fungal infections .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of imidazo[2,1-b]thiazoles. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances biological activity. Specifically, methyl substitutions at certain positions have been correlated with increased cytotoxic effects .
- Molecular Dynamics Simulations : These studies suggest that hydrophobic interactions play a significant role in the binding affinity of the compound to target proteins such as Bcl-2 .
Q & A
Q. What are the established synthetic protocols for N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how are intermediates characterized?
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions. For example, Harraga et al. describe a procedure where 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide is synthesized via condensation of thiazole precursors with hydrazine derivatives . Key intermediates are characterized using IR, NMR, and mass spectrometry to confirm functional groups (e.g., NH, C=O, C=N) and structural integrity. For instance, IR spectroscopy identifies C-S-C stretching vibrations (~650–750 cm⁻¹), while ¹H NMR confirms substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?
X-ray crystallography is the gold standard for confirming molecular conformation. For related imidazo-thiazole derivatives, single-crystal XRD reveals planarity of the fused heterocyclic core and dihedral angles between substituents (e.g., fluorophenyl and cyclohexyl groups) . Complementary techniques include:
Q. What preliminary biological activities have been reported for structurally similar imidazo-thiazole derivatives?
Analogous compounds exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 1.2–15 µM) and antimicrobial activity against Gram-positive bacteria (MIC: 4–32 µg/mL) . Screening involves:
- In vitro enzyme assays : Using Ellman’s method for AChE inhibition.
- Broth microdilution : For antimicrobial testing per CLSI guidelines.
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics of key steps like cyclization. For example, ICReDD’s reaction path search algorithms identify optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., K₂CO₃) by simulating activation barriers . Experimental validation involves:
Q. What molecular docking strategies elucidate interactions between this compound and biological targets like AChE?
Docking studies (AutoDock Vina, Schrödinger) model the compound’s binding to AChE’s catalytic site (PDB: 4EY7). Key findings:
Q. How can contradictory data on biological activity be resolved?
Discrepancies in IC₥₀ values (e.g., ±20% between labs) may arise from:
- Assay variability : Standardize protocols (e.g., substrate concentration, incubation time).
- Compound purity : Validate via HPLC (≥98% purity) and control for hygroscopicity.
- Cellular context : Use isogenic cell lines to minimize genetic drift effects. Meta-analyses of published data (e.g., RevMan) identify outliers and harmonize results .
Q. What strategies enhance the metabolic stability of this compound while retaining activity?
Structural modifications guided by SAR:
- Trifluoromethyl substitution : Increases lipophilicity (logP: +0.5) and blocks oxidative metabolism.
- Cyclohexyl vs. aryl groups : Reduces CYP3A4-mediated clearance (t₁/₂: 4.2 hrs → 8.7 hrs).
- Prodrug approaches : Mask the carboxamide as an ester to improve oral bioavailability.
In vitro ADME profiling : Hepatic microsome assays (human/rat) quantify metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
